4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile
Übersicht
Beschreibung
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile, also known as A-401, is a chemical compound that belongs to the class of piperidine-based drugs. It has been studied extensively for its potential use in the treatment of various diseases, including cancer and neuropathic pain.
Wirkmechanismus
The mechanism of action of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile involves the modulation of various cellular pathways and signaling molecules. In cancer cells, this compound induces apoptosis by activating the intrinsic pathway and inhibiting the expression of anti-apoptotic proteins. In neuropathic pain, this compound modulates the activity of ion channels and receptors involved in pain signaling, such as TRPV1 and P2X3 receptors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, reduction of pain sensitivity, and modulation of ion channels and receptors involved in pain signaling. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile in lab experiments include its potent and selective activity against cancer cells and pain signaling pathways, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include the need for further optimization of the synthesis method and the lack of in vivo studies to validate its efficacy and safety.
Zukünftige Richtungen
For the study of 4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile include the optimization of the synthesis method to improve the yield and purity of the final product, the validation of its efficacy and safety in animal models, and the development of new analogs with improved pharmacokinetic properties and selectivity for specific cancer types and pain signaling pathways. This compound may also have potential applications in other diseases, such as inflammation and neurodegeneration, which warrant further investigation.
Wissenschaftliche Forschungsanwendungen
4-anilino-1-(2-phenylethyl)-4-piperidinecarbonitrile has been studied for its potential use in the treatment of cancer, neuropathic pain, and other diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropathic pain research, this compound has been shown to reduce pain sensitivity by modulating the activity of ion channels and receptors involved in pain signaling.
Eigenschaften
IUPAC Name |
4-anilino-1-(2-phenylethyl)piperidine-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3/c21-17-20(22-19-9-5-2-6-10-19)12-15-23(16-13-20)14-11-18-7-3-1-4-8-18/h1-10,22H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCPMNASPOCMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)NC2=CC=CC=C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356654 | |
Record name | STK366646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61085-36-7 | |
Record name | STK366646 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.